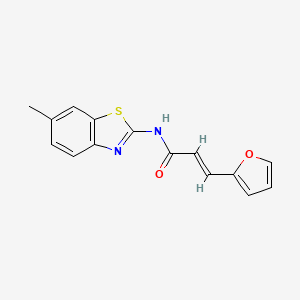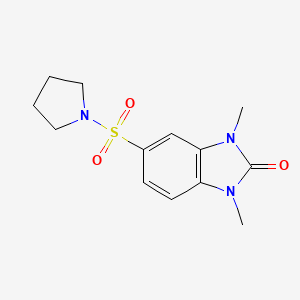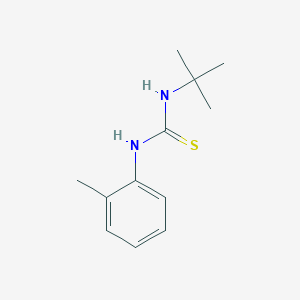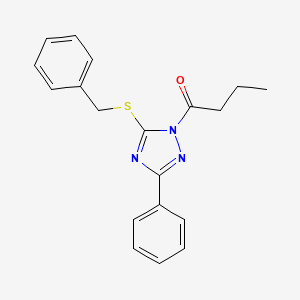
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the class of quinolones. It has been found to exhibit potent antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has been approved by the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Mechanism of Action
The exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood. However, it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in M. tuberculosis. This leads to a decrease in the energy levels of the bacteria, ultimately resulting in their death.
Biochemical and physiological effects:
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is well-tolerated by patients and does not cause significant adverse effects. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been found to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has several advantages for use in laboratory experiments. It has a potent antimicrobial activity against M. tuberculosis and is effective against drug-resistant strains. It also has a low toxicity profile and is well-tolerated by patients. However, 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is a synthetic compound and may not accurately reflect the complexity of natural compounds. Additionally, the exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone. One area of research is the development of new formulations of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can improve its bioavailability and efficacy. Another area of research is the identification of new targets for 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can enhance its antimicrobial activity. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in different patient populations, such as children and pregnant women. Finally, there is a need for the development of new drugs that can complement the activity of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in the treatment of tuberculosis.
Synthesis Methods
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-hydroxyquinoline with benzyl bromide, followed by bromination and oxidation. The final product is obtained after purification and isolation.
Scientific Research Applications
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its antimicrobial activity against M. tuberculosis. It has been found to be highly effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
properties
IUPAC Name |
1-benzyl-3-bromo-2,8-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-12-7-6-10-15-17(12)20(13(2)16(19)18(15)21)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDXTWRUWDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2CC3=CC=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)



![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
